molecular formula C21H21NO2S B6501746 N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide CAS No. 1396799-17-9

N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B6501746
CAS No.: 1396799-17-9
M. Wt: 351.5 g/mol
InChI Key: FBSPEIQQMCZYDQ-UHFFFAOYSA-N
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Description

This compound features a biphenyl moiety linked to a hydroxypropyl group and a thiophene-acetamide side chain. Amide bonds, as seen here, are critical in drug design due to their stability and hydrogen-bonding capacity . Thiophene derivatives are known for diverse biological roles, including antimicrobial and anti-inflammatory effects . The hydroxypropyl group may influence solubility and metabolic stability.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c1-21(24,15-22-20(23)14-19-8-5-13-25-19)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,24H,14-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSPEIQQMCZYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a biphenyl moiety, a hydroxypropyl group, and a thiophenyl acetamide structure. The synthesis typically involves multi-step reactions which may include:

  • Formation of Biphenyl Intermediates : Utilizing Suzuki coupling reactions to connect halogenated and boronic acid derivatives.
  • Functionalization : Introducing hydroxypropyl and thiophenyl groups through various coupling reactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of biphenyl and thiophene have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Some studies demonstrate that such compounds can induce G1 or G2/M phase arrest in cancer cells, leading to apoptosis.
  • Apoptosis Induction : The interaction of the compound with specific cellular targets can trigger apoptotic pathways. For example, compounds similar to this compound have been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including:

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis

The biological effects of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : Its structure allows for binding to hydrophobic pockets in proteins, potentially modulating receptor activity.

Study on Anticancer Efficacy

A study conducted on similar biphenyl derivatives demonstrated a concentration-dependent inhibition of cell growth in human cancer cell lines. The results indicated that at concentrations ranging from 5 µM to 25 µM, significant reductions in cell viability were observed.

Antimicrobial Evaluation

In a comparative study, the antimicrobial efficacy of thiophene-containing compounds was assessed against common pathogens. Results showed that the tested compounds exhibited MIC values comparable to established antibiotics, indicating their potential as alternative therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Acetamides

N-(4-Bromophenyl)-2-(2-thienyl)acetamide
  • Structure : Lacks the biphenyl and hydroxypropyl groups but retains the thiophene-acetamide core.
  • Activity : Demonstrates in vitro antimycobacterial activity (MIC = 12.5 µg/mL against M. tuberculosis H37Rv) .
  • Synthesis : Prepared via coupling of 2-thiopheneacetic acid with 4-bromoaniline using carbodiimide reagents.
N-(1-Phenylpropan-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
  • Structure : Shares the biphenyl and amide groups but replaces thiophene with a fluorinated biphenyl and includes a phenylpropan-2-yl amine.
  • Synthesis : DCC-mediated coupling of racemic amphetamine and flurbiprofen (yield: ~80%) .

Biphenyl-Containing Acetamides

2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
  • Structure : Combines a fluorinated biphenyl with a coumarin-derived amide.
  • Activity : Coumarin moieties confer anticoagulant and antimicrobial effects; this hybrid may exhibit dual functionality .
  • Synthesis: Reacts 7-amino-4-methylcoumarin with flurbiprofen via DCC coupling .
Goxalapladib (CAS-412950-27-7)
  • Structure : Complex biphenyl-acetamide with trifluoromethyl and naphthyridine groups.
  • Activity : Developed for atherosclerosis treatment; inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2) .
  • Synthesis : Multi-step process involving piperidine and naphthyridine intermediates .

Hydroxypropyl/Acetamide Hybrids

2-[([1,1'-Biphenyl]-4-yl)oxy]-N-(4-bromo-2-methylphenyl)acetamide
  • Structure : Biphenyl-oxy group linked to acetamide with bromophenyl substitution.
  • Activity : Unreported, but bromophenyl groups are common in kinase inhibitors .
  • Synthesis : Etherification followed by amide coupling (methods analogous to ) .

Structural and Functional Data Table

Compound Name Core Features Key Substituents Reported Activity Synthesis Yield/Reference
Target Compound Biphenyl, hydroxypropyl, thiophene Acetamide Under investigation Not explicitly reported
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene, acetamide 4-Bromophenyl Antimycobacterial ~75% (DCC coupling)
N-(1-Phenylpropan-2-yl)-2-(2-fluoro-biphenyl)propanamide Biphenyl, amide Fluorine, phenylpropan-2-yl NSAID-derived ~80%
Goxalapladib Biphenyl, naphthyridine Trifluoromethyl, piperidine Atherosclerosis (Lp-PLA2 inhibitor) Multi-step (GlaxoSmithKline)

Key Findings and Trends

Thiophene vs. Biphenyl Trade-offs : Thiophene-containing analogs (e.g., ) prioritize antimicrobial activity, while biphenyl derivatives (e.g., ) target cardiovascular or inflammatory pathways.

Hydroxypropyl Role : The hydroxypropyl group in the target compound may improve water solubility compared to purely aromatic analogs (e.g., ).

Synthetic Efficiency : DCC-mediated couplings (used in ) achieve high yields (>80%), suggesting scalability for the target compound.

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